1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
CAS No.: 894609-33-7
Cat. No.: VC2666945
Molecular Formula: C18H17NO5
Molecular Weight: 327.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 894609-33-7 |
|---|---|
| Molecular Formula | C18H17NO5 |
| Molecular Weight | 327.3 g/mol |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H17NO5/c1-23-14-6-8-16(9-7-14)24-15-4-2-13(3-5-15)19-11-12(18(21)22)10-17(19)20/h2-9,12H,10-11H2,1H3,(H,21,22) |
| Standard InChI Key | YGNMDVDHWRCYNL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
Introduction
Structure and Chemical Identity
Molecular Identification
1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is identified by the CAS registry number 894609-33-7. The compound is also known by alternative identifiers in various chemical databases, including ALBB-010656 and AKOS005172469, which are vendor-specific catalog numbers used by chemical suppliers and research organizations. The systematic IUPAC nomenclature precisely describes the structural arrangement of atoms and functional groups within the molecule, providing a standardized name that can be universally recognized in scientific literature and databases.
Structural Characteristics
The molecular structure of 1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid features a pyrrolidine ring with a ketone functionality (5-oxo) and a carboxylic acid group at the 3-position. The nitrogen atom of the pyrrolidine ring is connected to a phenyl ring, which is further substituted with a 4-methoxyphenoxy group at the para position. This creates a complex aromatic system with potential for various intermolecular interactions, including hydrogen bonding through the carboxylic acid group and dipole-dipole interactions through the ketone and ether functionalities.
Chemical Identifiers and Properties
Table 1.1: Chemical Identifiers of 1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
| Identifier Type | Value |
|---|---|
| CAS Number | 894609-33-7 |
| Molecular Formula | C18H17NO5 |
| Molecular Weight | 327.3 g/mol |
| IUPAC Name | 1-[4-(4-methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C18H17NO5/c1-23-14-6-8-16(9-7-14)24-15-4-2-13(3-5-15)19-11-12(18(21)22)10-17(19)20/h2-9,12H,10-11H2,1H3,(H,21,22) |
| Standard InChIKey | YGNMDVDHWRCYNL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
| PubChem Compound ID | 46779179 |
The molecular formula C18H17NO5 indicates the compound contains 18 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms. The molecular weight of 327.3 g/mol places it in the medium-sized molecule category, which is typical for many research compounds and potential pharmacological agents.
Synthesis and Chemical Reactivity
Chemical Reactivity
The functional groups present in 1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid suggest several potential reaction sites:
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The carboxylic acid group can participate in typical carboxylic acid reactions, including esterification, amide formation, and reduction
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The lactam (5-oxopyrrolidine) structure could undergo ring-opening under strong nucleophilic conditions
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The methoxy group could be cleaved under strong acidic conditions
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The diaryl ether linkage might be susceptible to cleavage under specific conditions
These reactivity patterns would be valuable for researchers considering this compound as a building block for more complex molecular architectures or for studying structure-activity relationships.
Applications in Research
Current Research Applications
| Structural Feature | Potential Biological Relevance |
|---|---|
| Pyrrolidine ring | Common in central nervous system active compounds |
| Carboxylic acid | Important for binding to catalytic sites in enzymes |
| Diaryl ether | Frequently found in compounds with anti-inflammatory activity |
| Methoxy substituent | May contribute to improved pharmacokinetic properties |
| 5-Oxo functionality | Can participate in hydrogen bonding with biological targets |
It should be emphasized that these potential activities are hypothetical and based on structural analysis rather than experimental evidence specific to 1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid. Further experimental investigation would be required to confirm any biological activity.
Research Outlook and Future Directions
Structure-Activity Relationship Studies
Future research on 1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid might focus on developing structure-activity relationship (SAR) studies to identify the impact of structural modifications on biological activity or chemical reactivity. Potential modifications could include:
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Altering the substitution pattern on the aromatic rings
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Exploring stereochemical variations at the 3-position of the pyrrolidine ring
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Modifying the carboxylic acid functionality to create esters, amides, or other derivatives
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Investigating the effect of replacing the methoxy group with other substituents
Such studies could provide valuable insights into the structural requirements for potential biological activity and help guide the development of more potent or selective compounds.
Methodological Developments
Research efforts might also focus on developing improved synthetic methodologies for preparing 1-[4-(4-Methoxyphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid and related derivatives. Drawing from advances in the synthesis of other pyrrolidine derivatives, areas of methodological development could include:
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Stereoselective synthesis approaches, particularly for creating specific configurations at the 3-position
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Green chemistry methodologies that reduce the environmental impact of synthesis
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Scale-up procedures for more efficient production of research quantities
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Catalyst development for key transformation steps
Research on related compounds, such as various substituted pyrrolidine-3-carboxylic acids, has demonstrated the importance of precise reaction control and innovative catalytic systems in achieving high yields and stereoselectivity .
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